1,3-dimethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, so let’s break it down. Its systematic name is 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol . Quite a tongue-twister, right? The molecular formula is C₁₅H₂₄O , and its molecular weight is approximately 220.35 g/mol .
Preparation Methods
Synthesis:: An efficient method for synthesizing this compound involves treating 2-hydroxychalcones with 1,3-dimethylbarbituric acid in refluxing toluene. The reaction takes place in the presence of amberlyst-15 as a catalyst under atmospheric conditions .
Industrial Production:: While industrial-scale production methods are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production.
Chemical Reactions Analysis
Reactivity:: This compound can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Condensation: It can participate in condensation reactions.
Oxidizing agents: Such as potassium permanganate (KMnO₄).
Reducing agents: Like sodium borohydride (NaBH₄).
Acidic or basic conditions: To facilitate substitution reactions.
Aldehydes or ketones: For condensation reactions.
Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may yield aldehydes or acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Chiral Synthesis: Its stereochemistry can be exploited for chiral synthesis.
Pharmacology: Indole derivatives often exhibit biological activity.
Enzyme Inhibition: Investigate its potential as an enzyme inhibitor.
Fine Chemicals: Used as intermediates in pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets and pathways should be explored. Further research is needed to uncover its mode of action.
Comparison with Similar Compounds
Similar Compounds::
γ-Costol: A structurally related compound with potential biological activity.
Imidazole-containing derivatives: Explore their similarities and differences.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H17N3O3/c1-4-9-21-11-12(13-7-5-6-8-15(13)21)10-14-16(22)19(2)18(24)20(3)17(14)23/h4-8,10-11H,1,9H2,2-3H3 |
InChI Key |
QHXSCPFDYWRAMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)C(=O)N(C1=O)C |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.